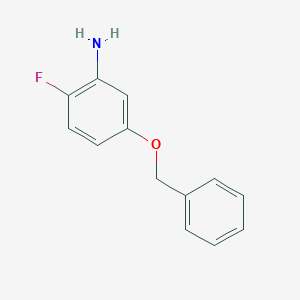

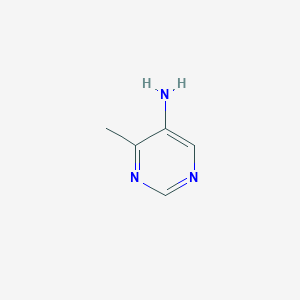

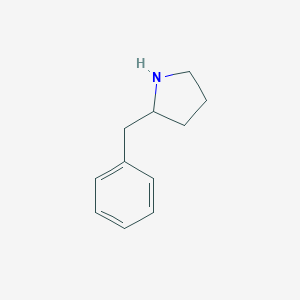

![molecular formula C19H17NO B112584 3-[3-(Benzyloxy)phenyl]aniline CAS No. 400744-17-4](/img/structure/B112584.png)

3-[3-(Benzyloxy)phenyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

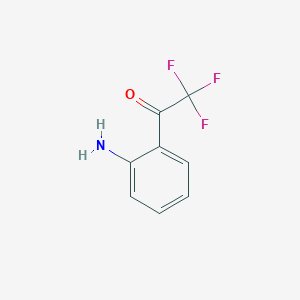

“3-[3-(Benzyloxy)phenyl]aniline” is an organic compound with the molecular formula C19H17NO . It has a molecular weight of 275.35 g/mol . The compound is also known by other names such as 3’- (benzyloxy) [1,1’-biphenyl]-3-amine and 3- (3-phenylmethoxyphenyl)aniline .

Molecular Structure Analysis

The InChI code for “3-[3-(Benzyloxy)phenyl]aniline” is 1S/C19H17NO/c20-18-10-4-8-16 (12-18)17-9-5-11-19 (13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 . Its canonical SMILES structure is C1=CC=C (C=C1)COC2=CC=CC (=C2)C3=CC (=CC=C3)N .Physical And Chemical Properties Analysis

“3-[3-(Benzyloxy)phenyl]aniline” has a molecular weight of 275.3 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has four rotatable bonds . The topological polar surface area of the compound is 35.2 Ų .科学的研究の応用

Synthesis and Characterization

- A study focused on the synthesis of benzoxazine derivatives, a class of compounds related to "3-[3-(Benzyloxy)phenyl]aniline," highlighting their potential in creating polymers with unique thermal and mechanical properties. The research elaborated on the reaction paths for synthesizing 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, indicating the role of intermediates such as N-hydroxymethyl aniline in forming benzoxazine and its byproducts, offering insights into optimizing synthetic routes for related compounds (Zhang et al., 2015).

Biological Evaluation

- Novel quinazolin derivatives synthesized from related structural frameworks demonstrated significant antitumor activity against human carcinoma cell lines, emphasizing the potential of "3-[3-(Benzyloxy)phenyl]aniline" derivatives in medicinal chemistry and drug development (El‐serwy et al., 2016).

Material Science Applications

- The synthesis and structural analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, related to "3-[3-(Benzyloxy)phenyl]aniline," revealed unique properties such as high-spin cationic states and U-shaped structures, suggesting applications in electronic materials and devices (Ito et al., 2002).

Catalysis and Chemical Reactions

- Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts were provided, illustrating the significant role of adsorption of phenyl groups on kinetics. This fundamental understanding can guide the optimization of catalytic processes involving "3-[3-(Benzyloxy)phenyl]aniline" and related compounds (Sheng et al., 2016).

Optical and Electrochemical Applications

- Research on azomethine dyes, including derivatives of "3-[3-(Benzyloxy)phenyl]aniline," highlighted their potential in optical applications, with quantum chemical calculations predicting their molecular structures and electronic properties. This indicates the utility of such compounds in developing new materials for electronic and photonic technologies (Shahab et al., 2017).

作用機序

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[3-(Benzyloxy)phenyl]aniline is currently unavailable . These properties are crucial in determining the compound’s bioavailability, half-life, and potential for toxicity. Future pharmacokinetic studies should focus on these aspects.

Action Environment

The action, efficacy, and stability of 3-[3-(Benzyloxy)phenyl]aniline can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these influences can help optimize the compound’s use and effectiveness.

特性

IUPAC Name |

3-(3-phenylmethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUHPDMVOGZNOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402043 |

Source

|

| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Benzyloxy)phenyl]aniline | |

CAS RN |

400744-17-4 |

Source

|

| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。